![molecular formula C22H22N2O B6965008 2-(4-cyanophenyl)-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)acetamide](/img/structure/B6965008.png)
2-(4-cyanophenyl)-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyanophenyl)-N-(13-tricyclo[82103,8]trideca-3,5,7-trienyl)acetamide is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyanophenyl)-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)acetamide typically involves multiple steps. The starting materials often include tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one and 4-cyanophenylacetic acid. The reaction conditions usually require the presence of a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, followed by cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-cyanophenyl)-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides.
Aplicaciones Científicas De Investigación
2-(4-cyanophenyl)-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-cyanophenyl)-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one
- Tricyclo[8.2.1.03,8]trideca-3,5,7-triene-13-thiol
Uniqueness
2-(4-cyanophenyl)-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)acetamide is unique due to its specific tricyclic structure and the presence of both a cyano group and an acetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-(4-cyanophenyl)-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c23-14-16-7-5-15(6-8-16)11-21(25)24-22-19-9-10-20(22)13-18-4-2-1-3-17(18)12-19/h1-8,19-20,22H,9-13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTQQKPHNCOEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3=CC=CC=C3CC1C2NC(=O)CC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide](/img/structure/B6964925.png)
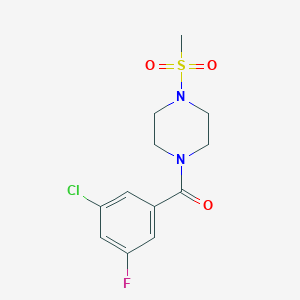
![Cyclopropyl-[3,3-dimethyl-4-(5-propan-2-yl-1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B6964937.png)
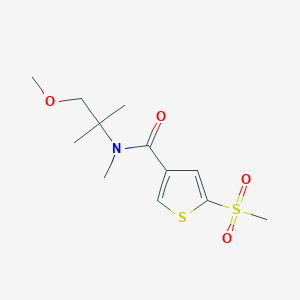
![(3-chloro-2-fluorophenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B6964952.png)
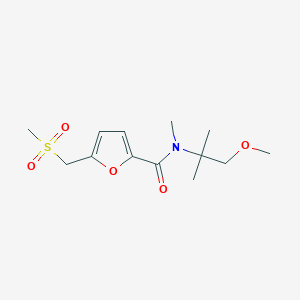
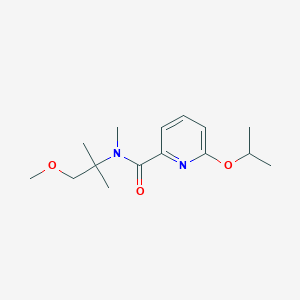
![1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea](/img/structure/B6964974.png)
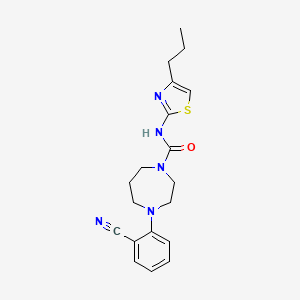
![3-methyl-2-oxo-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1,3-benzoxazole-7-carboxamide](/img/structure/B6964995.png)
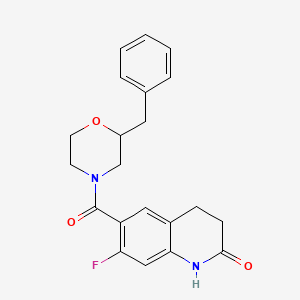
![2-[(4-Cyclohexyloxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B6965011.png)
![2-Benzyl-4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]morpholine](/img/structure/B6965014.png)
![N-[2-(hydroxymethyl)-3-methylbutyl]furan-3-carboxamide](/img/structure/B6965021.png)
